Fluprednidene Acetate Dermoxy

Description

Historical Context of Synthetic Corticosteroid Development in Research

The journey into corticosteroid research began with early 20th-century investigations into the adrenal glands. In 1930, the first clinical evidence demonstrated that extracts from animal adrenal glands could counteract adrenal failure in humans. researchgate.netclinexprheumatol.org Throughout the 1930s, intensive chemical analysis of these extracts, notably by researchers like Edward Kendall and Tadeus Reichstein, revealed that the adrenal cortex produces multiple hormones, all of which are steroids. researchgate.netnih.gov By 1940, a crucial distinction was understood: some of these steroids primarily influenced sodium and fluid retention (mineralocorticoid activity), while others were potent in counteracting shock and inflammation (glucocorticoid activity). researchgate.netclinexprheumatol.org

A pivotal moment in corticosteroid history occurred in 1948 when cortisone (B1669442), also known as Compound E, was first used to treat a patient with rheumatoid arthritis, demonstrating remarkable anti-inflammatory effects. researchgate.netnih.gov This success spurred intense research to produce cortisone and other corticosteroids synthetically, as extraction from animal sources was expensive and yielded low quantities. nih.govpbslearningmedia.org The chemist Percy Julian made a breakthrough in 1949 by developing a method to synthesize a cortisone precursor from soybeans, a cheap and abundant plant source, which dramatically increased accessibility. pbslearningmedia.org

The period between 1954 and 1958 was marked by the introduction of several synthetic steroid analogues designed to enhance anti-inflammatory potency and reduce the mineralocorticoid side effects associated with early compounds. researchgate.netclinexprheumatol.orgnih.gov This era of chemical modification led to the development of a wide range of synthetic corticosteroids that are now staples in research and medicine.

Chemical Classification and Structural Features of Corticosteroids in Academic Contexts

From a chemical standpoint, all corticosteroids are built upon a characteristic four-ring steroid nucleus known as gonane, or cyclopentanoperhydrophenanthrene, which consists of three six-membered cyclohexane (B81311) rings and one five-membered cyclopentane (B165970) ring. wikipedia.org The specific biological activities and classification of different corticosteroids are determined by the functional groups attached to this core structure. wikipedia.org

Corticosteroids are broadly divided into two main classes based on their primary physiological actions:

Glucocorticoids: These compounds, exemplified by the natural hormone cortisol, primarily affect carbohydrate, fat, and protein metabolism and possess significant anti-inflammatory and immunosuppressive properties. wikipedia.org

Mineralocorticoids: These steroids, such as aldosterone, are mainly involved in regulating electrolyte and water balance. wikipedia.org

Within the academic and clinical context, a more detailed classification system based on chemical structure is often used, which helps in predicting cross-reactivity in allergic reactions. One common system divides them into groups:

| Corticosteroid Class | Defining Structural Characteristics | Example Compounds |

| Group A | Hydrocortisone type | Hydrocortisone, Cortisone, Prednisolone, Methylprednisolone minarsdermatology.com |

| Group B | Acetonide Group | Triamcinolone (B434) acetonide, Flucinonide, Halcinonide minarsdermatology.com |

| Group C | Betamethasone (B1666872) type | Betamethasone, Dexamethasone, Halometasone minarsdermatology.comijsdr.org |

| Group D | Esters | Hydrocortisone butyrate, Clobetasone butyrate, Aclometasone dipropionate minarsdermatology.comijsdr.org |

The biological potency and specificity of corticosteroids are dictated by specific structural modifications to the steroid backbone. Key structure-activity relationships identified through decades of research include:

Fluorination: The introduction of a fluorine atom at the 9α position significantly enhances both glucocorticoid and mineralocorticoid activity, likely due to the electron-withdrawing effect on the 11-beta-hydroxyl group. wikimsk.org

17α-Hydroxyl Group: This feature is essential for potent anti-inflammatory and carbohydrate-regulating effects. wikimsk.org

21-Hydroxy Group: This group is critical for significant sodium-retaining (mineralocorticoid) activity. wikimsk.org

Side Chain: The flexibility and conformation of the side chain attached at carbon C17 are crucial in determining the hormone's ability to bind to its receptor and initiate a biological response. rsc.org

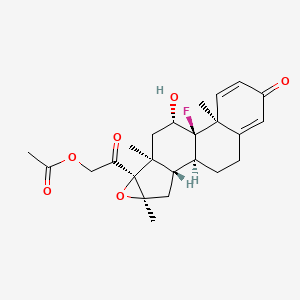

Positioning of Fluprednidene (B108698) Acetate (B1210297) within Modern Steroid Research Paradigms

Fluprednidene acetate is a synthetic, moderately potent glucocorticoid that emerged from the ongoing research efforts to create corticosteroids with specific activity profiles. wikipedia.org Its structure incorporates key modifications that enhance its anti-inflammatory properties. Chemically, it is a fluorinated steroid, placing it within the class of halogenated corticosteroids whose potency is amplified by the 9α-fluoro group. wikimsk.orgsmolecule.com The addition of an acetate ester at the C21 position also modifies its properties. nih.gov Fluprednidene itself is the parent compound, while fluprednidene acetate is the marketed ester form. wikipedia.org

Table of Chemical Properties for Fluprednidene Acetate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | nih.gov |

| Molecular Formula | C₂₄H₂₉FO₆ | nih.gov |

| Molecular Weight | 432.5 g/mol | nih.gov |

| CAS Number | 1255-35-2 | nih.gov |

The term "Dermoxy" as associated with Fluprednidene Acetate appears in chemical literature and supplier catalogs as "Fluprednidene Acetate Dermoxy Impurity". synzeal.comchemwhat.com This indicates that "Dermoxy" is not a trade name or an active compound itself, but rather refers to a specific impurity related to the synthesis or degradation of Fluprednidene Acetate. synzeal.comchemwhat.com

In the landscape of modern steroid research, established synthetic compounds like Fluprednidene Acetate serve as important reference points and tools. While much current research focuses on discovering novel steroids from natural sources like marine invertebrates and fungi nih.gov, or developing innovative production methods such as microbial biotransformation frontiersin.orgnih.gov, the well-characterized activities of older synthetic steroids remain valuable for comparative studies. Research into the precise mechanisms of glucocorticoid action, including both genomic and rapid non-genomic pathways, continues to be an active field where compounds like Fluprednidene Acetate can be utilized to understand how structural variations influence these complex signaling cascades. smolecule.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H29FO6 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

[2-[(1S,2S,4R,6S,7S,9S,10R,11S)-10-fluoro-9-hydroxy-4,7,11-trimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-6-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H29FO6/c1-13(26)30-12-19(29)24-21(3)11-18(28)23(25)16(17(21)10-22(24,4)31-24)6-5-14-9-15(27)7-8-20(14,23)2/h7-9,16-18,28H,5-6,10-12H2,1-4H3/t16-,17-,18-,20-,21-,22+,23-,24-/m0/s1 |

InChI Key |

AGNWKTSWHKVIGG-SAJDGEJFSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]12[C@]3(C[C@@H]([C@]4([C@H]([C@@H]3C[C@]1(O2)C)CCC5=CC(=O)C=C[C@@]54C)F)O)C |

Canonical SMILES |

CC(=O)OCC(=O)C12C3(CC(C4(C(C3CC1(O2)C)CCC5=CC(=O)C=CC54C)F)O)C |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Derivatization of Fluprednidene Acetate

Advanced Synthetic Routes and Methodological Innovations

Precursor Compounds and Starting Materials Research

The journey to synthesize fluprednidene (B108698) acetate (B1210297) begins with the careful selection of precursor compounds. Research in this area is focused on identifying readily available and cost-effective starting materials that provide a solid foundation for the subsequent synthetic steps. While specific proprietary starting materials are often closely guarded trade secrets, the general class of compounds includes natural or synthetic steroids. These precursors already possess the fundamental polycyclic structure, which is then elaborated upon.

Multi-Step Synthesis Pathways and Reaction Mechanisms

A general, illustrative pathway for the synthesis of corticosteroids like fluprednidene acetate includes several key stages:

Formation of the Steroid Backbone: This initial phase often starts with a known steroidal compound. smolecule.com

Introduction of Functional Groups: Hydroxyl groups are strategically added to specific positions on the steroid nucleus. smolecule.com

Fluorination: A fluorine atom is introduced at the 9-position, a modification known to enhance the potency of corticosteroids. smolecule.com

Acetylation: The final step in forming the target molecule involves the reaction with acetic anhydride (B1165640) or acetyl chloride to create the acetate ester. smolecule.com

The reaction mechanisms involved in these steps are diverse and draw from the rich field of organic chemistry. They can include electrophilic additions, nucleophilic substitutions, and rearrangements, all of which must be precisely controlled to ensure the desired outcome.

Regioselective and Stereoselective Synthetic Methodologies

The three-dimensional arrangement of atoms (stereochemistry) and the specific location of functional groups (regiochemistry) are paramount to the biological activity of fluprednidene acetate. Therefore, the synthetic methodologies employed must exhibit high levels of regioselectivity and stereoselectivity.

For instance, the introduction of the hydroxyl groups and the fluorine atom at specific carbons in the steroid skeleton requires reagents and conditions that favor reaction at one particular site over all other possibilities. Modern synthetic organic chemistry offers a powerful toolkit for achieving this, including the use of chiral catalysts and directing groups to guide the transformations with precision. The development of such selective methods is an area of active research, aiming to improve the efficiency and reduce the formation of unwanted byproducts.

Optimization of Reaction Conditions for Fluprednidene Acetate Yield and Purity

Maximizing the yield and ensuring the high purity of the final product are critical goals in any synthetic process, particularly for pharmaceuticals. The optimization of reaction conditions is a meticulous process that involves systematically varying parameters such as temperature, solvent, and the presence of catalysts or bases. researchgate.net

For example, studies on related chemical transformations have shown that adjusting the temperature can have a dramatic effect on reaction yield, with some reactions proceeding most efficiently at room temperature. researchgate.net The choice of solvent can also significantly influence the outcome of a reaction. researchgate.net Through careful experimentation and analysis, chemists can identify the optimal set of conditions to produce fluprednidene acetate in high yield and purity, minimizing the need for extensive purification steps.

Exploration of Fluprednidene Acetate Analogues and Derivatives

To better understand the structure-activity relationships of fluprednidene acetate and to explore potential new therapeutic agents, researchers synthesize analogues and derivatives of the parent compound. mdpi.comnih.gov This involves systematically modifying different parts of the molecule and evaluating the impact of these changes.

Structural Modification Strategies for Research Purposes

The primary strategies for creating analogues of fluprednidene acetate for research purposes focus on altering key structural motifs. These modifications can include:

Changes to the Ester Group: The acetate group can be replaced with other ester functionalities to investigate how this change affects properties like lipophilicity and duration of action.

Modification of the Steroid Skeleton: Alterations to the rings of the steroid nucleus or the introduction of different substituents can provide insights into the structural requirements for receptor binding and biological activity.

Synthesis of the Parent Alcohol: The unesterified form, fluprednidene, is a key derivative that can be studied to understand the role of the acetate group. synzeal.comwikipedia.org

Theoretical Implications of Functional Group Derivatization

The modification of functional groups in fluprednidene acetate has profound theoretical implications for its interaction with the glucocorticoid receptor (GR), the primary target of its pharmacological action. The binding of a corticosteroid to the GR initiates a cascade of events leading to the modulation of gene expression and subsequent anti-inflammatory effects.

Structure-Activity Relationship (SAR) Studies:

SAR studies on corticosteroids have established the critical role of various structural features in determining their potency and selectivity.

9α-Fluorination: The introduction of a fluorine atom at the 9α-position significantly enhances glucocorticoid activity. This is attributed to the electron-withdrawing nature of fluorine, which increases the acidity of the 11β-hydroxyl group, leading to stronger hydrogen bonding with the glucocorticoid receptor. nih.gov

16-Methylene Group: The presence of the 16-methylene group is known to minimize the mineralocorticoid side effects that are often associated with potent glucocorticoids.

C-21 Acetoxy Group: The ester at the C-21 position is crucial for activity. While the acetate is common, modification of this ester can influence the drug's pharmacokinetic profile. For instance, more lipophilic esters might enhance skin penetration.

In Silico Modeling and QSAR:

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools for predicting the biological activity of novel derivatives. nih.gov These models can simulate the binding of fluprednidene acetate and its hypothetical derivatives to the ligand-binding domain of the glucocorticoid receptor.

By analyzing the interactions, such as hydrogen bonds and hydrophobic interactions between the steroid and the amino acid residues of the receptor, researchers can predict how modifications to the fluprednidene acetate structure would affect its binding affinity and, consequently, its potency. For example, in silico studies could be employed to design new C-21 esters with optimized lipophilicity and binding characteristics. sciensage.info

Table 2: Predicted Impact of Functional Group Modifications on Glucocorticoid Receptor Binding (Illustrative)

| Modification | Predicted Effect on GR Binding Affinity | Rationale |

| Replacement of C-21 acetate with a bulkier ester | Potentially decreased | Steric hindrance within the binding pocket. |

| Replacement of C-21 acetate with a more polar ester | Potentially decreased | Reduced favorable hydrophobic interactions. |

| Oxidation of C-11β hydroxyl to a ketone | Significantly decreased | Loss of a key hydrogen bond donor. |

| Removal of the C-16 methylene (B1212753) group | No direct impact on binding, but may increase mineralocorticoid activity | This group primarily influences selectivity over the mineralocorticoid receptor. |

This table represents theoretical predictions based on established principles of corticosteroid SAR and may not reflect the results of actual experimental studies.

Molecular and Cellular Pharmacology of Fluprednidene Acetate

Glucocorticoid Receptor Binding and Activation Mechanisms

The pharmacological action of Fluprednidene (B108698) Acetate (B1210297) is initiated by its binding to and activation of the glucocorticoid receptor (GR), a member of the steroid hormone receptor superfamily that functions as a ligand-dependent transcription factor. nih.govnih.gov

As a lipophilic molecule, Fluprednidene Acetate crosses the cell membrane to interact with the glucocorticoid receptor located in the cytoplasm. smolecule.com In its inactive state, the GR is part of a large multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and other chaperone proteins. smolecule.com The binding of Fluprednidene Acetate to the ligand-binding domain of the GR is the critical first step. This ligand-receptor interaction is a dynamic process governed by the principles of molecular recognition, where the steroid fits into a specific binding pocket on the receptor. nih.gov This binding event displaces the associated heat shock proteins, which is a crucial step for receptor activation. smolecule.com

The binding of the Fluprednidene Acetate ligand induces a significant conformational change in the glucocorticoid receptor. smolecule.compsu.edu This structural alteration is fundamental to the receptor's subsequent actions. The change in shape unmasks nuclear localization signals on the receptor, prompting the formation of receptor dimers (homodimers). smolecule.com This activated ligand-receptor complex is then actively transported from the cytoplasm into the nucleus. smolecule.comnih.gov Within the nucleus, the conformational state of the activated receptor allows it to interact with specific DNA sequences or other transcription factors to modulate gene expression. nih.govnih.gov The specific conformation adopted by the receptor upon binding can influence the degree of agonism, affecting the ultimate biological response. nih.gov

Table 1: Key Events in Glucocorticoid Receptor Activation by Fluprednidene Acetate

| Step | Event | Location | Key Components | Outcome |

|---|---|---|---|---|

| 1 | Cellular Entry | Cytoplasm | Fluprednidene Acetate | Ligand available for receptor binding. |

| 2 | Ligand Binding | Cytoplasm | Glucocorticoid Receptor, Heat Shock Proteins | Displacement of HSPs from the receptor. smolecule.com |

| 3 | Conformational Change & Dimerization | Cytoplasm | Ligand-Receptor Complex | Exposure of nuclear localization signals. smolecule.com |

| 4 | Nuclear Translocation | Nucleus | Activated Ligand-Receptor Dimer | Receptor complex moves into the nucleus. smolecule.comnih.gov |

Enzymatic Interactions and Biotransformation Pathways

The biological activity of Fluprednidene Acetate is terminated by its metabolic conversion into inactive forms, which are then excreted. The biotransformation of corticosteroids typically occurs in the liver and involves several key enzymatic reactions. While specific data on Fluprednidene Acetate is limited, its metabolism can be inferred from the known pathways for similar steroidal compounds.

The metabolism of Fluprednidene Acetate is expected to involve several key biotransformation reactions: smolecule.com

Hydrolysis: The ester bond in the acetate moiety is susceptible to hydrolysis by esterase enzymes, which would yield the active metabolite Fluprednidene and acetic acid. smolecule.com

Oxidation: The steroid's core structure, particularly the hydroxyl groups, can undergo oxidation. smolecule.com This process is often mediated by the cytochrome P450 family of enzymes (such as CYP3A4), which are responsible for metabolizing a wide range of steroids and other drugs. drugbank.com

Conjugation: Following oxidation, the metabolites can be conjugated with molecules like glucuronic acid or sulfate (B86663). smolecule.com This increases their water solubility and facilitates their elimination from the body via the kidneys.

The rate of metabolism can be influenced by other substances that induce or inhibit the activity of these enzymes, leading to potential drug-drug interactions. drugbank.comdrugbank.com

Table 3: Predicted Biotransformation Pathways for Fluprednidene Acetate

| Pathway | Description | Potential Enzymes | Resulting Product |

|---|---|---|---|

| Hydrolysis | Cleavage of the acetate ester group. smolecule.com | Esterases | Fluprednidene, Acetic Acid |

| Oxidation | Addition of oxygen or removal of hydrogen from the steroid nucleus. smolecule.com | Cytochrome P450 enzymes (e.g., CYP3A4) drugbank.com | Oxidized metabolites |

| Conjugation | Addition of a polar molecule to increase water solubility. smolecule.com | Glucuronyltransferases, Sulfotransferases | Glucuronide or sulfate conjugates for excretion |

Cytochrome P450 Enzyme System Interactions

The cytochrome P450 system, a superfamily of heme-containing monooxygenases, is the principal machinery for the oxidative metabolism of a vast array of xenobiotics, including many pharmaceuticals. The potential for a drug to be a substrate, inhibitor, or inducer of specific CYP450 isoforms is a critical determinant of its pharmacokinetic behavior and its likelihood of engaging in clinically significant drug-drug interactions.

While specific in-vitro studies definitively characterizing the interaction of fluprednidene acetate with individual CYP450 isoforms are not extensively documented in publicly available literature, the metabolism of corticosteroids as a class is well-understood to be predominantly mediated by the CYP3A subfamily, with CYP3A4 being the most significant isoform in human liver and intestine. nih.govnih.gov Glucocorticoids are known to be substrates for CYP3A4, and some can also act as inducers of this enzyme. nih.gov

Given this established role of CYP3A4 in corticosteroid metabolism, it is highly probable that fluprednidene acetate also serves as a substrate for this enzyme. This supposition is indirectly supported by the numerous drug interaction warnings associated with fluprednidene acetate, where co-administration with known potent inhibitors or inducers of CYP3A4 can alter its plasma concentrations. For instance, potent CYP3A4 inhibitors would be expected to increase systemic exposure to fluprednidene acetate, while inducers would likely decrease its concentration and potentially its efficacy.

It is important to note that without direct experimental evidence from studies using human liver microsomes or recombinant CYP450 enzymes, the precise contribution of CYP3A4 and other potential isoforms (like CYP3A5) to the metabolism of fluprednidene acetate remains an area for further investigation. Such studies would involve incubating fluprednidene acetate with these enzyme systems and analyzing the formation of metabolites to determine kinetic parameters (e.g., Km and Vmax) and to identify the specific enzymes responsible for its biotransformation.

Table 1: General Role of CYP450 in Drug Metabolism

| Interaction Type | Description | Potential Clinical Consequence |

| Substrate | The drug is metabolized by a specific CYP450 enzyme. | Co-administration with an inhibitor of that enzyme can lead to increased drug levels and potential toxicity. Co-administration with an inducer can lead to decreased drug levels and reduced efficacy. |

| Inhibitor | The drug blocks the activity of a specific CYP450 enzyme. | Can lead to increased levels of other drugs that are substrates of that enzyme, increasing their risk of toxicity. |

| Inducer | The drug increases the synthesis of a specific CYP450 enzyme. | Can lead to decreased levels of other drugs that are substrates of that enzyme, potentially causing treatment failure. |

Metabolism of Fluprednidene Acetate in Experimental Systems

The biotransformation of a drug is a critical process that determines its duration of action, routes of elimination, and the potential formation of active or inactive metabolites. Experimental systems, such as in-vitro models using liver microsomes or hepatocytes, and in-vivo animal studies, are essential for elucidating these metabolic pathways.

The primary route of metabolism for many corticosteroids involves Phase I oxidative reactions catalyzed by CYP450 enzymes, followed by Phase II conjugation reactions. For fluprednidene acetate, the initial and most crucial metabolic step is likely the hydrolysis of the acetate ester at the C21 position to yield the active metabolite, fluprednidene. This hydrolysis can be catalyzed by esterase enzymes present in the skin and liver.

Following hydrolysis, the resulting fluprednidene would likely undergo further metabolism. Common metabolic pathways for corticosteroids include:

Hydroxylation: The addition of hydroxyl (-OH) groups to the steroid nucleus, a reaction typically mediated by CYP450 enzymes.

Oxidation: Conversion of hydroxyl groups to keto groups.

Reduction: Conversion of keto groups to hydroxyl groups.

Conjugation: Attachment of endogenous molecules such as glucuronic acid or sulfate to the parent drug or its metabolites, which increases water solubility and facilitates renal or biliary excretion.

The identification and structural elucidation of these potential metabolites would require sophisticated analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). nih.govplos.org By incubating fluprednidene acetate with human liver microsomes or hepatocytes and analyzing the resulting mixture with LC-MS, researchers could identify the mass-to-charge ratios of potential metabolites. Further fragmentation analysis (MS/MS) would then help in determining their chemical structures.

A study on the dermal absorption of fluprednidene-21-acetate in pigs utilized radiolabeled compounds to trace the absorbed drug, a common technique in metabolic studies. nih.gov While this study focused on absorption, similar methodologies could be employed to track the metabolic fate of the compound.

Table 2: Anticipated Metabolic Reactions for Fluprednidene Acetate

| Metabolic Phase | Reaction Type | Description | Potential Enzyme(s) Involved |

| Phase I | Hydrolysis | Cleavage of the acetate ester to form fluprednidene. | Esterases |

| Phase I | Hydroxylation | Addition of -OH groups to the steroid core. | Cytochrome P450 (e.g., CYP3A4) |

| Phase I | Oxidation/Reduction | Interconversion of hydroxyl and keto groups. | Dehydrogenases, Reductases |

| Phase II | Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) |

| Phase II | Sulfation | Conjugation with sulfate. | Sulfotransferases (SULTs) |

Further research employing modern analytical and in-vitro metabolic techniques is necessary to fully delineate the metabolic pathways of fluprednidene acetate and to definitively identify the enzymes and metabolites involved.

Preclinical Research and in Vitro / Ex Vivo Studies

In Vitro Pharmacological Profiling

In vitro cell-based assays are fundamental in characterizing the pharmacological activity of corticosteroids like Fluprednidene (B108698) Acetate (B1210297). These assays typically measure the compound's ability to activate the glucocorticoid receptor (GR). googleapis.comepo.org The general mechanism involves the binding of a glucocorticoid to the intracellular GR, which is present in two forms: a ligand-binding GR-alpha and a GR-beta isoform that cannot bind ligands. googleapis.comepo.org

For experimental purposes, cell lines such as Human Embryonic Kidney 293 (HEK293) cells are engineered to express the human GR. bpsbioscience.com These cells also contain a reporter gene system, where a gene for an easily measurable protein, like luciferase, is placed under the control of a glucocorticoid response element (GRE). bpsbioscience.comvu.nl When Fluprednidene Acetate binds to and activates the GR, the resulting complex moves to the nucleus and binds to the GRE. vu.nlnih.gov This action initiates the transcription of the luciferase gene, producing luminescence that is proportional to the receptor's activation. bpsbioscience.comvu.nl Such assays allow for the quantitative assessment of a compound's potency and efficacy as a GR modulator. googleapis.comnih.gov

Glucocorticoids, including Fluprednidene Acetate, influence a variety of cellular processes, which can be studied in isolated cell systems. nih.gov A significant effect observed in dermatological research is the modulation of collagen synthesis. researchgate.net In human skin fibroblast cultures, corticosteroids have been shown to inhibit collagen production, a process that can contribute to skin atrophy with long-term use. researchgate.net

Furthermore, these compounds can regulate cell proliferation and survival. Glucocorticoids can inhibit the growth of skin cells and induce apoptosis (programmed cell death) in various immune cells, which is a key part of their immunosuppressive effect. obgynkey.com Conversely, they can also promote anti-inflammatory processes; for instance, glucocorticoids have been found to enhance the ability of macrophages to clear away apoptotic cells, a critical step in resolving inflammation. nih.gov

The anti-inflammatory properties of glucocorticoids are a primary area of preclinical investigation. nih.gov A major mechanism of action is the suppression of inflammatory gene expression. nih.gov Activated glucocorticoid receptors can directly interfere with the function of key pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov This interference prevents the production of numerous inflammatory mediators, including cytokines, enzymes, and adhesion molecules. nih.gov

In addition to suppressing inflammatory genes, glucocorticoids also promote the synthesis of anti-inflammatory proteins. nih.gov Cell-based studies have shown that glucocorticoids upregulate the expression of genes like annexin-1, interleukin-10, and dual-specificity phosphatase-1 (DUSP1). nih.govobgynkey.com DUSP1, in particular, plays a crucial role by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inflammation. obgynkey.com Studies using murine models have also demonstrated that glucocorticoids can stabilize the function of regulatory T cells (Treg cells) during inflammation, further contributing to their anti-inflammatory profile. mdpi.com

Ex Vivo Tissue Permeation and Distribution Studies

Ex vivo studies using excised tissue are essential for evaluating the dermal absorption of topical drugs. Porcine skin is a highly regarded model for human skin in preclinical research due to its structural and physiological similarities. mdpi.comresearchgate.net The thickness of porcine skin, its hair follicle and sebaceous gland anatomy, and its collagen and lipid content closely resemble that of human skin. mdpi.comnih.gov

These models typically employ a full-thickness skin sample mounted in a diffusion cell, which allows researchers to measure the rate and extent of drug penetration through the various skin layers. mdpi.com A study investigating the dermal absorption of Fluprednidene Acetate in pigs provided specific quantitative data. nih.gov The research demonstrated that the absorption of the compound could be influenced by the formulation in which it was applied. nih.gov

Dermal Absorption of Fluprednidene-21-Acetate in a Porcine Model

| Formulation | Mean Absorption (%) |

|---|---|

| Administered as a single component | 4.4% |

| Administered in a combination cream | 2.4% |

Data from a study on the dermal absorption of 3H-labelled fluprednidene-21-acetate in pigs after application under an occlusive dressing for 5 hours. nih.gov

The study concluded that there was no significant reciprocal influence on the dermal absorption of the two compounds when administered in combination. nih.gov

Accurate and precise quantitative analysis is critical for determining the concentration of Fluprednidene Acetate in various biological matrices, such as plasma or tissue samples from ex vivo studies. researchgate.net High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, offering the ability to separate the target analyte from other components within the biological sample. nih.govresearchgate.net

To achieve high sensitivity and specificity, HPLC is often coupled with advanced detection systems, most notably tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This hybrid technique allows for the unambiguous identification and quantification of the compound, even at very low concentrations. nih.gov The development and validation of these bioanalytical methods are rigorous processes, ensuring that the assay is accurate, precise, selective, and reproducible for its intended use in pharmacokinetic and tissue distribution studies. researchgate.net

Influence of Formulation Components on Ex Vivo Permeation

The permeation of a topical drug like fluprednidene acetate through the skin is significantly influenced by the composition of its vehicle. While direct ex vivo permeation studies detailing the specific effects of formulation components on fluprednidene acetate are not extensively available in publicly accessible literature, the general principles of dermatological formulation provide a framework for understanding these interactions.

The choice of excipients in a topical formulation is critical as they can alter the structure of the stratum corneum, the main barrier of the skin, thereby enhancing or hindering drug penetration. Key factors include:

Vehicle Lipophilicity/Hydrophilicity : The solubility and partitioning behavior of fluprednidene acetate are dictated by the lipophilic or hydrophilic nature of the base. For a lipophilic drug to be released from a lipophilic ointment, it must partition into the somewhat more hydrophilic stratum corneum. An emulsion-type base (cream) provides both lipid and aqueous phases, which can facilitate the transport of the drug through the complex lipid and protein domains of the skin.

Penetration Enhancers : Excipients such as certain alcohols, glycols (e.g., propylene glycol), and surfactants are often included in topical formulations to transiently and reversibly decrease the barrier function of the skin. These enhancers can work by fluidizing the intercellular lipids of the stratum corneum or by improving the solubility and partitioning of the drug within the skin layers.

Thermodynamic Activity : The efficacy of skin permeation is directly related to the thermodynamic activity of the drug in its vehicle. A formulation in which the drug is dissolved at or near its saturation point will exhibit a higher "driving force" for diffusion into the skin compared to a formulation where it is well below saturation.

Interactive Table: General Influence of Formulation Components on Drug Permeation

| Formulation Component | General Mechanism of Action | Potential Impact on Permeation |

|---|---|---|

| Lipophilic Bases (e.g., Ointments) | Provides an occlusive layer, hydrating the stratum corneum. | Can enhance permeation by increasing skin hydration. |

| Hydrophilic Bases (e.g., Gels) | Evaporates quickly, potentially leaving a high concentration of the drug on the skin surface. | May increase the thermodynamic activity of the drug. |

| Emulsions (e.g., Creams) | Combines lipid and aqueous phases. | Can facilitate drug partitioning into different skin microenvironments. |

| Penetration Enhancers (e.g., Propylene Glycol) | Alters the structure of the stratum corneum lipids. | Directly increases the permeability of the skin barrier. |

While these principles are well-established, specific quantitative data from ex vivo studies on how different concentrations of enhancers or types of bases affect the permeation flux of fluprednidene acetate is not readily found in the reviewed scientific literature.

In Vivo Animal Model Research (Non-Human)

Pharmacokinetic and Pharmacodynamic Investigations in Animal Models

Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of topically applied drugs. For fluprednidene acetate, research has been conducted in pigs, whose skin is considered a relevant model for human skin.

A key study investigated the dermal absorption of ³H-labelled fluprednidene-21-acetate from a cream formulation applied to pigs under an occlusive dressing for five hours nih.gov. The study compared the absorption of fluprednidene acetate when administered as a single agent versus in a combination cream with miconazole nitrate. To provide a baseline for total systemic exposure, the drug was also administered via intravenous injection nih.gov.

By comparing the area under the curve (AUC) of the radioactive label after dermal application to that after intravenous injection, the researchers calculated the percentage of the applied dose that was absorbed into the systemic circulation. The results showed that when administered alone, 4.4% of the fluprednidene acetate was absorbed. This figure decreased to 2.4% when it was part of the combination cream nih.gov. The study concluded that there was no significant reciprocal influence on the dermal absorption of either fluprednidene acetate or miconazole when they were combined in the same formulation nih.gov.

Interactive Table: Dermal Absorption of Fluprednidene Acetate in Pigs nih.gov

| Formulation | Percentage of Dermal Absorption | Animal Model |

|---|---|---|

| Fluprednidene Acetate (Single Agent) | 4.4% | Pig |

| Fluprednidene Acetate (in Combination Cream) | 2.4% | Pig |

While this study provides valuable pharmacokinetic data on absorption, specific pharmacodynamic studies in animal models, which would correlate the drug concentration with its anti-inflammatory effect (e.g., reduction in erythema or edema), are not detailed in the available literature.

Tissue Distribution and Clearance Studies in Experimental Animals

Information regarding the specific distribution of fluprednidene acetate into various tissues (such as the liver, kidneys, or adipose tissue) and its clearance rates following topical application in animal models is sparse in the public domain. The aforementioned study in pigs confirms systemic absorption, which implies that the compound is distributed via the bloodstream, but it does not provide a detailed analysis of its concentration in different organs or its elimination half-life nih.gov.

Typically, such studies would involve administering the radiolabeled compound and subsequently measuring radioactivity in various tissues at different time points to determine the extent of distribution and the rate of clearance from the body. Without such specific studies for fluprednidene acetate, a complete picture of its disposition within an experimental animal cannot be constructed.

Development of Animal Models for Mechanistic Research on Fluprednidene Acetate

Fluprednidene acetate is a glucocorticoid used for its anti-inflammatory properties axplora.com. Mechanistic research for such compounds often utilizes established animal models of skin inflammation rather than developing new models specifically for the drug. These models are used to study the pathways involved in inflammation and how drugs like fluprednidene acetate modulate them.

Commonly used models where a compound like fluprednidene acetate could be evaluated include:

Arachidonic Acid- or Croton Oil-Induced Ear Edema : In these models, an irritant is applied to a mouse's ear, causing acute inflammation and swelling. The efficacy of a topical anti-inflammatory agent is measured by its ability to reduce this edema nih.gov. These models are useful for screening the activity of corticosteroids.

Atopic Dermatitis (AD) Models : More complex models that mimic chronic inflammatory skin conditions like AD can be induced in mice, for example, by repeated application of allergens like ovalbumin or haptens such as oxazolone nih.govcriver.com. These models allow for the study of the drug's effect on both the immune response and skin barrier function.

While these models are standard for testing topical corticosteroids, literature specifically detailing their use for in-depth mechanistic research on fluprednidene acetate is not currently available.

Computational and In Silico Modeling

Molecular Docking and Dynamics Simulations of Receptor Binding

Fluprednidene acetate, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor plos.org. Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools to investigate this interaction at an atomic level. These in silico techniques can predict the binding affinity and stability of the drug-receptor complex.

Molecular Docking : This technique predicts the preferred orientation of a ligand (fluprednidene acetate) when bound to its receptor (GR) to form a stable complex. The process involves placing the ligand into the binding site of the receptor in various conformations and scoring them based on binding energy.

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This provides insights into the stability of the binding and the conformational changes that may occur in the receptor upon ligand binding.

Despite the utility of these methods, specific molecular docking or MD simulation studies published for fluprednidene acetate binding to the glucocorticoid receptor were not identified in a review of the scientific literature. However, such studies have been performed for other glucocorticoids, like prednisolone acetate, to identify potential new modulators for the GR nih.govresearchgate.net. These studies confirm the feasibility and importance of using computational approaches to understand and predict the molecular interactions of corticosteroids with their target receptor.

Quantitative Structure-Activity Relationship (QSAR) Studies for Fluprednidene Acetate Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of Fluprednidene Acetate, QSAR models can be instrumental in predicting their anti-inflammatory potency and in the rational design of new derivatives with improved therapeutic profiles. These studies typically involve the calculation of various molecular descriptors that quantify different aspects of the molecular structure and the subsequent development of a regression model.

A hypothetical QSAR study on a series of Fluprednidene Acetate analogs might explore the relationship between their glucocorticoid receptor (GR) binding affinity and a set of calculated molecular descriptors. The goal would be to identify the key structural features that govern the interaction with the receptor and, consequently, the anti-inflammatory response.

Molecular Descriptors in QSAR Models for Corticosteroids:

A variety of molecular descriptors can be employed in QSAR studies of corticosteroid analogs. These are broadly categorized as:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe aspects such as molecular size, shape, and branching. Examples include connectivity indices and kappa shape indices.

Geometrical Descriptors: These 3D descriptors are calculated from the three-dimensional coordinates of the atoms in the molecule. They include descriptors of molecular shape and size, such as molecular volume and surface area.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies). Partial atomic charges are particularly relevant for understanding intermolecular interactions. kg.ac.rs

Physicochemical Descriptors: These descriptors relate to the physicochemical properties of the molecule, such as lipophilicity (logP) and polarizability, which are crucial for absorption, distribution, metabolism, and excretion (ADME) properties.

In a QSAR study of Fluprednidene Acetate analogs, a combination of these descriptors would likely be used to build a robust predictive model. For instance, a multiple linear regression (MLR) analysis could be employed to develop an equation that links the biological activity to the most relevant descriptors. nih.gov

Below is an interactive data table illustrating a hypothetical QSAR model for a series of Fluprednidene Acetate analogs, predicting their relative binding affinity (RBA) to the glucocorticoid receptor.

| Analog | Molecular Weight | LogP | Dipole Moment (Debye) | Predicted RBA |

| Analog 1 | 450.5 | 3.2 | 2.5 | 85 |

| Analog 2 | 464.5 | 3.5 | 2.8 | 95 |

| Analog 3 | 436.4 | 2.9 | 2.2 | 70 |

| Analog 4 | 478.6 | 3.8 | 3.1 | 110 |

| Analog 5 | 448.5 | 3.1 | 2.4 | 80 |

Prediction of Biological Activity and Interactions using Computational Approaches

Beyond QSAR, other computational approaches can be utilized to predict the biological activity and intermolecular interactions of Fluprednidene Acetate and its analogs. These methods provide a more detailed and mechanistic understanding at the molecular level.

Molecular Docking:

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov In the context of Fluprednidene Acetate analogs, docking studies would be performed with the ligand-binding domain (LBD) of the glucocorticoid receptor. These simulations can:

Predict the binding conformation of the analogs within the GR's active site.

Identify key amino acid residues involved in the interaction.

Estimate the binding affinity or score, which can be correlated with biological activity.

The results of docking studies can guide the design of new analogs with enhanced affinity and selectivity for the glucocorticoid receptor. For example, modifications to the Fluprednidene Acetate scaffold could be suggested to improve interactions with specific residues in the GR binding pocket.

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation of a Fluprednidene Acetate analog bound to the glucocorticoid receptor could reveal:

The stability of the ligand-receptor complex.

The conformational changes in both the ligand and the receptor upon binding.

The role of solvent molecules in the binding process.

These simulations offer a more realistic representation of the biological system compared to static docking models and can help in refining the understanding of the molecular basis of action.

The following interactive data table presents hypothetical results from a molecular docking study of Fluprednidene Acetate analogs with the glucocorticoid receptor, showing their predicted binding energies and key interacting residues.

| Analog | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog A | -9.5 | Gln570, Arg611, Asn564 |

| Analog B | -10.2 | Gln570, Arg611, Thr739 |

| Analog C | -8.9 | Arg611, Asn564, Gln642 |

| Analog D | -10.8 | Gln570, Arg611, Asn564, Thr739 |

| Analog E | -9.1 | Gln570, Asn564 |

These computational predictions are valuable tools in the early stages of drug discovery, enabling the prioritization of compounds for synthesis and further experimental testing.

Advanced Analytical and Characterization Methodologies for Fluprednidene Acetate

Chromatographic Techniques for Research and Development

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For fluprednidene (B108698) acetate (B1210297), various chromatographic methods are indispensable for its detailed characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of corticosteroids like fluprednidene acetate due to its high selectivity and sensitivity. tandfonline.com The development of a robust HPLC method is a critical step in the analytical workflow for this compound.

Method Development: The development of an HPLC method for fluprednidene acetate involves the systematic optimization of several parameters to achieve the desired separation. Key considerations include the choice of the stationary phase (column), the mobile phase composition, flow rate, and detection wavelength.

A common approach for steroid analysis is reversed-phase HPLC, often utilizing a C18 column. hitachi-hightech.comnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. hitachi-hightech.comijrps.com The pH of the buffer and the ratio of the organic solvent are critical for achieving optimal separation of fluprednidene acetate from its potential impurities. For instance, a gradient elution, where the mobile phase composition is changed over time, can be employed to effectively separate compounds with different polarities. ijrps.com The detection wavelength is usually set in the UV region, often around 240 nm, where the steroid molecule exhibits significant absorbance. nih.govijrps.com

Method Validation: Once an HPLC method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability, and consistency. ijrps.comtechnoarete.org Validation encompasses the evaluation of several performance characteristics:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, and degradation products.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking a placebo with known amounts of the analyte. technoarete.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A study on the related corticosteroid, fludrocortisone (B194907) acetate, demonstrated a reverse-phase HPLC method using a C18 column with a phosphate (B84403) buffer and acetonitrile mobile phase. ijrps.com The method was validated and found to be precise, simple, fast, and accurate, with a correlation coefficient squared of 0.9991 for the main compound. ijrps.com Such validated methods are crucial for the quality control of fluprednidene acetate in pharmaceutical preparations. synzeal.comaquigenbio.comchemwhat.com

Table 1: Illustrative HPLC Method Parameters for Corticosteroid Analysis

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) hitachi-hightech.comnih.gov |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., phosphate buffer) and organic solvent (e.g., acetonitrile, methanol) hitachi-hightech.comijrps.com |

| Flow Rate | 1.0 - 1.2 mL/min hitachi-hightech.comijrps.com |

| Detection | UV at ~240-254 nm hitachi-hightech.comnih.gov |

| Injection Volume | 10 - 100 µL hitachi-hightech.comijrps.com |

| Column Temperature | Ambient to 40°C hitachi-hightech.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that can be applied to the analysis of fluprednidene acetate, particularly for identifying and quantifying volatile and semi-volatile impurities. nih.gov While corticosteroids themselves are generally not volatile enough for direct GC analysis, derivatization can be employed to increase their volatility. mdpi.comncsu.edu

Derivatization: Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. ncsu.edu For corticosteroids like fluprednidene acetate, silylation is a common derivatization technique. ncsu.edu This process replaces active hydrogen atoms in hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby reducing the polarity and increasing the volatility of the molecule.

GC-MS Analysis: In GC-MS, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. restek.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification.

GC-MS is particularly useful for:

Impurity Profiling: Identifying and quantifying trace-level impurities that may be present in the fluprednidene acetate active pharmaceutical ingredient (API) or final product.

Metabolite Identification: In research settings, GC-MS can be used to identify metabolites of fluprednidene acetate in biological matrices, although this often requires extensive sample preparation. nih.gov

Confirmation of Structure: The fragmentation patterns observed in the mass spectrum can provide valuable structural information, complementing data from other analytical techniques.

While liquid chromatography-mass spectrometry (LC-MS) is often preferred for the analysis of non-volatile compounds like corticosteroids, GC-MS remains a valuable tool, especially for the analysis of specific volatile impurities and in research applications where comprehensive metabolic profiling is required. nih.govnih.gov

Chiral Chromatography for Stereoisomer Separation

The fluprednidene acetate molecule contains multiple chiral centers, meaning it can exist as different stereoisomers. Since different stereoisomers of a drug can have significantly different pharmacological activities and toxicological profiles, it is crucial to be able to separate and quantify them. Chiral chromatography is the primary technique used for this purpose. lcms.czgcms.cz

Chiral Stationary Phases (CSPs): The key to chiral chromatography is the use of a chiral stationary phase (CSP). nih.gov These stationary phases are themselves chiral and can interact differently with the enantiomers of a racemic mixture, leading to their separation. Common CSPs are based on derivatized cyclodextrins, polysaccharides (like cellulose (B213188) and amylose), or proteins. nih.gov For corticosteroids, cyclodextrin-based and polysaccharide-based CSPs have shown wide applicability. nih.gov

Methodology: Chiral separations can be performed using either HPLC or GC. In chiral HPLC, the racemic mixture of fluprednidene acetate is passed through a column packed with a CSP. The differential interaction between the enantiomers and the CSP causes one enantiomer to be retained longer than the other, resulting in their separation. researchgate.net The choice of mobile phase is critical and often consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol. nih.gov

In chiral GC, a similar principle applies, but the separation occurs in the gas phase using a capillary column coated with a chiral stationary phase. lcms.cz Derivatization may be necessary to increase the volatility of the stereoisomers.

The development of a successful chiral separation method for fluprednidene acetate would involve screening different types of CSPs and optimizing the mobile phase composition and temperature to achieve baseline resolution of the stereoisomers. This is essential for ensuring the stereochemical purity of the drug substance.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide invaluable information about the molecular structure and composition of fluprednidene acetate. These methods are non-destructive and offer a wealth of data for structural elucidation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including fluprednidene acetate. researchgate.netnih.govslideshare.net It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR: Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental techniques that provide information about the number and chemical environment of the hydrogen and carbon atoms in the molecule, respectively. bbhegdecollege.com The chemical shifts, splitting patterns (multiplicity), and coupling constants observed in the NMR spectra allow for the assignment of specific signals to individual atoms within the fluprednidene acetate structure. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and build up the complete molecular structure. core.ac.uk

¹⁹F NMR: A key structural feature of fluprednidene acetate is the presence of a fluorine atom. Fluorine-19 (¹⁹F) is an NMR-active nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and specific technique for analyzing fluorinated compounds. diva-portal.orgnih.gov

The advantages of ¹⁹F NMR include:

High Sensitivity: The ¹⁹F nucleus provides a strong NMR signal.

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, which reduces the likelihood of signal overlap and allows for the clear resolution of signals from different fluorine environments. azom.com

Structural Information: The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing valuable information about the surrounding atoms and functional groups. azom.com Coupling between the ¹⁹F nucleus and neighboring ¹H or ¹³C nuclei can also be observed, further aiding in structural assignments. nih.gov

In a study on the quantification of fluorine-containing pharmaceuticals, ¹⁹F NMR was shown to be a reliable method with good linearity and precision. diva-portal.org A ¹⁹F NMR spectrum of fluprednidene acetate was also reported in this study. zenodo.org

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the identification, quantification, and structural elucidation of molecules by measuring their mass-to-charge ratio. nyu.edu It is often coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS). nih.govchromatographyonline.com

Identification: In mass spectrometry, the fluprednidene acetate molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The mass of the molecular ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The fragmentation pattern, which is the collection of fragment ions produced when the molecular ion breaks apart, serves as a "fingerprint" for the molecule and can be used to confirm its identity and elucidate its structure. nih.gov

Quantification: Mass spectrometry, particularly when used in tandem with chromatography, is an extremely sensitive and selective technique for quantifying fluprednidene acetate, even at very low concentrations. nih.gov In quantitative analysis, a specific ion (or ions) of the analyte is monitored. The intensity of the signal for this ion is proportional to the concentration of the analyte in the sample. This is particularly useful for impurity profiling and for analyzing fluprednidene acetate in complex matrices.

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity. researchgate.net In this technique, a specific precursor ion (e.g., the molecular ion of fluprednidene acetate) is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in a second mass analyzer. This highly specific detection method is less susceptible to interference from other compounds in the sample matrix. nih.gov

Table 2: Summary of Analytical Techniques for Fluprednidene Acetate

| Technique | Application | Key Information Provided |

| HPLC | Separation, Quantification, Impurity Profiling | Retention time, Peak area (for quantification), Separation from related substances |

| GC-MS | Identification and Quantification of Volatile Impurities | Mass spectrum for identification, Fragmentation pattern for structural clues, Quantification of volatile compounds |

| Chiral Chromatography | Separation of Stereoisomers | Separation and quantification of enantiomers and diastereomers |

| NMR Spectroscopy | Structural Elucidation | Chemical shifts, Coupling constants, Connectivity of atoms, Confirmation of fluorine presence (¹⁹F NMR) |

| Mass Spectrometry | Identification, Quantification, Structural Elucidation | Molecular weight, Elemental composition (HRMS), Fragmentation pattern, Sensitive quantification |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Research

Spectroscopic techniques are fundamental tools for the elucidation and confirmation of the chemical structure of pharmaceutical compounds like Fluprednidene Acetate. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable, often complementary, information.

Infrared (IR) Spectroscopy IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. researchgate.net When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular "fingerprint." For Fluprednidene Acetate, the IR spectrum would confirm the presence of key functional groups integral to its structure. The analysis is typically performed using a Fourier-Transform Infrared (FTIR) spectrophotometer, which provides high resolution and sensitivity. mhlw.go.jppmda.go.jp

Key Expected IR Absorption Bands for Fluprednidene Acetate:

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 |

| C=O (Ketone) | Stretching | 1650-1690 (conjugated), 1700-1725 (α,β-unsaturated) |

| C=O (Ester) | Stretching | 1735-1750 |

| C=C (Alkene) | Stretching | 1600-1680 |

| C-O (Ester, Alcohol) | Stretching | 1000-1300 |

This table is generated based on standard functional group absorption regions and the known structure of Fluprednidene Acetate.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. sci-hub.se This technique is particularly useful for quantitative analysis and for identifying chromophores (the parts of a molecule that absorb light) within a structure. The steroid structure of Fluprednidene Acetate, specifically the conjugated π-system within the pregna-1,4-diene-3,20-dione core, is expected to produce characteristic UV absorption maxima. mhlw.go.jp UV-Vis detectors are commonly integrated with High-Performance Liquid Chromatography (HPLC) systems for the quantification of the drug substance. sci-hub.se The Beer-Lambert law provides the basis for this quantification, relating absorbance directly to the concentration of the analyte in a solution.

Impurity Profiling and Degradation Product Analysis

The identification and control of impurities and degradation products are critical aspects of pharmaceutical development to ensure the quality and stability of the final product. biomedres.usnih.gov

Identification and Structural Characterization of Impurities in Research Materials

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. biomedres.us These impurities can originate from the manufacturing process (synthesis impurities) or from the degradation of the drug substance over time. nih.gov For Fluprednidene Acetate, several related compounds and impurities are monitored. pharmaffiliates.comsynzeal.com One such documented impurity is Fluprednidene Acetate Dermene Impurity. synzeal.comaquigenbio.com

Details of a Known Fluprednidene Acetate Impurity:

| Impurity Name | Chemical Name | CAS Number |

|---|

Source: SynZeal synzeal.com, Aquigen Bio Sciences aquigenbio.com

The structural characterization of such impurities requires sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools used for the unambiguous identification and structural elucidation of these minor components. biomedres.us Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), are particularly powerful for separating impurities from the main compound before analysis. biomedres.usnih.gov

Development of Stability-Indicating Methods for Research Compounds

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the API from its degradation products, process impurities, and other potential components in the sample matrix. chromatographyonline.com

The development of such methods, typically using High-Performance Liquid Chromatography (HPLC), is a regulatory requirement. chromatographyonline.comjournaljpri.com The process involves subjecting the drug substance to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. nih.govsemanticscholar.org

Steps in Developing a Stability-Indicating HPLC Method:

Forced Degradation: The drug is exposed to harsh conditions (e.g., HCl, NaOH, H₂O₂, heat, UV light) to intentionally produce degradation products. nih.govnih.gov

Method Development: A chromatographic method, usually reversed-phase HPLC with a C18 or C8 column, is developed to achieve adequate separation between the intact drug and all degradation products formed. nih.govresearchgate.net The mobile phase composition, pH, and gradient are optimized to ensure sufficient resolution. semanticscholar.org

Method Validation: The final method is validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. nih.govsemanticscholar.org

For corticosteroids similar to Fluprednidene Acetate, reversed-phase HPLC with UV detection is a common and effective approach for developing stability-indicating assays. nih.govnih.gov

Assessment of Potential Degradation Pathways

Understanding how a drug molecule degrades is essential for determining its shelf-life and appropriate storage conditions. Forced degradation studies are the primary means of assessing potential degradation pathways. nih.govnih.gov By identifying the structures of the degradation products, a comprehensive degradation map can be constructed.

For a complex steroid molecule like Fluprednidene Acetate, several degradation pathways are plausible based on its functional groups:

Hydrolysis: The acetate ester at the C21 position is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding alcohol, Fluprednidene.

Oxidation: The ketone groups and the double bonds in the steroid rings could be susceptible to oxidative degradation.

Dehydration: The hydroxyl group at C11 could potentially be eliminated.

Isomerization or Rearrangement: The steroid core could undergo rearrangements under certain stress conditions.

The analysis of samples from forced degradation studies, typically using LC-MS/MS, allows for the identification of these degradation products. nih.govnih.gov For instance, in studies of other corticosteroids, degradation products resulting from hydrolysis and oxidation have been successfully identified and characterized, providing insight into the molecule's intrinsic stability. nih.govnih.gov

Structure Activity Relationships Sar and Mechanistic Insights

Elucidation of Key Structural Features for Glucocorticoid Activity

The glucocorticoid activity of corticosteroids is contingent upon a core steroid skeleton and the presence of specific functional groups. While detailed structure-activity relationship (SAR) studies specifically for fluprednidene (B108698) acetate (B1210297) are not extensively published, general principles for glucocorticoid activity can be applied. Key features include:

A pregnane (B1235032) steroid core: This four-ring structure is fundamental for all corticosteroids.

Double bond at C4-C5 and a ketone at C3: These are crucial for receptor binding and activity.

Hydroxyl group at C11β: This feature is vital for glucocorticoid activity.

Hydroxyl group at C17α and a dihydroxyacetone side chain at C17β: These contribute to the potency and metabolic stability of the compound.

Fluorination at C9α: This modification, present in fluprednidene acetate, significantly enhances glucocorticoid and anti-inflammatory activity. nih.govnih.gov

Methylidene group at C16: This substitution can influence the anti-inflammatory potency and reduce mineralocorticoid side effects. nih.govwikipedia.org

Acetate ester at C21: The 21-acetate ester of fluprednidene has been marketed, suggesting this modification is important for its pharmaceutical properties, potentially influencing its absorption and duration of action. wikipedia.org

Stereochemical Influence on Molecular Interactions

The three-dimensional arrangement of atoms, or stereochemistry, is critical for the interaction between fluprednidene acetate and the glucocorticoid receptor. The GR, like other steroid receptors, possesses a specific ligand-binding domain (LBD). wikipedia.org The precise stereochemistry of fluprednidene acetate, with its seven defined stereocenters, ensures a complementary fit within this binding pocket. nih.gov This interaction is a prerequisite for the subsequent conformational changes in the receptor that lead to its activation.

Upon binding, the activated GR-ligand complex translocates to the cell nucleus. wikipedia.orgyoutube.com In the nucleus, it can modulate gene expression through two primary mechanisms:

Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased expression of anti-inflammatory proteins. wikipedia.orgnih.gov

Transrepression: The activated GR can also inhibit the activity of pro-inflammatory transcription factors, such as NF-κB, thereby suppressing the expression of inflammatory mediators. wikipedia.org

The specific stereochemical configuration of fluprednidene acetate is crucial for inducing the correct conformational changes in the GR to facilitate these downstream genomic effects.

Comparative Analysis of Fluprednidene Acetate within Corticosteroid Chemical Classes

Fluprednidene acetate belongs to the class of fluorinated corticosteroids. nih.gov This class is characterized by the presence of a fluorine atom, typically at the 9α position, which generally increases the potency of the corticosteroid. In comparative clinical trials, 0.1% fluprednidene acetate cream was found to be therapeutically effective and comparable to other potent topical steroids like betamethasone (B1666872) and triamcinolone (B434) in treating various steroid-responsive dermatoses. nih.gov Another study suggested that once-daily application of fluprednidene-21-acetate was as effective as thrice-daily application of betamethasone 17-valerate. taylorandfrancis.com

Rational Design Principles for Novel Steroidal Modulators

The development of new steroidal modulators is guided by the principles of rational drug design, which leverage an understanding of the structure-activity relationships of existing compounds and their molecular targets. nih.govrsc.org The goal is often to design compounds with improved therapeutic indices, meaning enhanced efficacy with reduced side effects.

For glucocorticoids, this involves designing molecules that can selectively modulate the transrepression and transactivation pathways. nih.gov The discovery of non-steroidal GR modulators has also opened new avenues for research. nih.gov These efforts often employ computational methods, such as molecular docking and virtual screening, to predict the binding affinity and activity of novel chemical entities. nih.govnih.gov

The design of novel allosteric modulators, which bind to sites on the receptor other than the primary ligand-binding pocket, represents another frontier in drug discovery. nih.govx-mol.com These modulators can offer a more nuanced control over receptor function. By understanding the precise molecular interactions that govern the activity of compounds like fluprednidene acetate, medicinal chemists can continue to develop new and improved therapies. youtube.com

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches for Sustainable Production

The traditional chemical synthesis of corticosteroids often involves multiple steps, the use of hazardous reagents, and the generation of significant waste. researchgate.netresearchgate.net The pharmaceutical industry is increasingly focusing on green and sustainable chemistry to address these challenges. brynmawr.edu For steroid synthesis, this includes biocatalysis, microbial transformations, and the use of engineered microorganisms. researchgate.net

Recent advancements in biotechnology offer promising alternatives for the production of steroid intermediates. nih.gov Microbial transformation, particularly using strains of Mycobacterium, has become a key strategy for synthesizing steroid drug intermediates from readily available phytosterols, bypassing more traditional and less environmentally friendly chemical routes. researchgate.netresearchgate.net These microorganisms can introduce specific chemical modifications to the steroid scaffold, a crucial step in producing complex corticosteroids. researchgate.netnih.gov

Furthermore, chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions, present a powerful approach for creating steroidal products. rsc.org Research is ongoing to identify novel enzymes and to engineer existing ones to improve their selectivity and activity for steroid modifications. rsc.org These bio-inspired syntheses hold the potential for more sustainable and efficient production of corticosteroids like fluprednidene (B108698) acetate (B1210297). rsc.org

Table 1: Comparison of Synthetic Approaches for Corticosteroids

| Approach | Advantages | Disadvantages | Key Research Areas |

| Traditional Chemical Synthesis | Well-established, high yields for some steps. | Multi-step, use of hazardous reagents, significant waste generation. researchgate.netresearchgate.net | Process optimization to reduce environmental impact. |

| Microbial Transformation | Utilizes renewable feedstocks (e.g., phytosterols), highly selective reactions. researchgate.netresearchgate.net | Can have lower yields, requires optimization of microbial strains and fermentation conditions. researchgate.net | Strain improvement through genetic engineering, process optimization. nih.gov |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the efficiency of chemical reactions, potentially fewer steps. rsc.org | Requires identification and optimization of suitable enzymes. | Discovery of novel enzymes, protein engineering to enhance enzyme performance. rsc.org |

| Biocatalysis | High selectivity and efficiency under mild conditions. rsc.org | Enzyme stability and cost can be limiting factors. | Development of robust and reusable biocatalysts. |

Advanced In Vitro Systems for Mechanistic Elucidation (e.g., Organ-on-a-Chip)

Understanding the precise mechanisms of action of topical corticosteroids like fluprednidene acetate is crucial for developing more targeted therapies. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human skin. fastcompany.com This has led to the development of more physiologically relevant in vitro models, such as three-dimensional (3D) skin equivalents and, more recently, "skin-on-a-chip" technology. nih.govmdpi.comtandfonline.com

Organ-on-a-chip (OoC) platforms are microfluidic devices that recreate the key structural and functional aspects of human organs. mdpi.comnih.gov These systems allow for the co-culture of different cell types and the simulation of physiological fluid flow, providing a more accurate representation of the in vivo environment. fastcompany.commdpi.com Skin-on-a-chip models, for instance, can incorporate various cell types found in the skin and even simulate vascularization, offering a powerful tool to study the absorption, metabolism, and therapeutic effects of topically applied drugs like fluprednidene acetate. tandfonline.comnih.govresearchgate.net